1-Benzylideneaminohydantoin
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Overview
Description
1-Benzylideneaminohydantoin is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 . It is an intermediate in the preparation of 1-Amino Hydantoin . The compound is characterized by the presence of a benzylidene group attached to an aminohydantoin structure, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
1-Benzylideneaminohydantoin can be synthesized through several routes. One common method involves the reaction of 1-Aminohydantoin hydrochloride with Benzaldehyde. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the benzylidene group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified through recrystallization or other suitable purification techniques.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzylideneaminohydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxidized products, which may include carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often results in the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzylidene group are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Benzylideneaminohydantoin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzylideneaminohydantoin involves its interaction with specific molecular targets and pathways. The compound’s benzylidene group allows it to form stable complexes with various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Benzylideneaminohydantoin can be compared with other similar compounds, such as:
1-Amino Hydantoin: This compound is a precursor in the synthesis of this compound and shares a similar core structure but lacks the benzylidene group.
Benzylidene Hydantoins: These compounds have a similar benzylidene group but may differ in the substituents on the hydantoin ring, leading to variations in their chemical and biological properties.
Substituted Hydantoins: These compounds have various substituents on the hydantoin ring, which can significantly alter their reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the benzylidene group with the stability of the hydantoin ring. This makes it a versatile intermediate in chemical synthesis and a valuable compound for scientific research.
Properties
IUPAC Name |
1-[(E)-benzylideneamino]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLAELZNUZRPV-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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